(4-Chloropyrimidin-5-yl)boronic acid
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Overview
Description
(4-Chloropyrimidin-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a chlorinated pyrimidine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including (4-Chloropyrimidin-5-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
Industrial production methods for boronic acids often involve the use of borate esters as intermediates. These esters are synthesized by dehydrating boric acid with alcohols . The resulting boronic acids are stable and can be handled easily, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-Chloropyrimidin-5-yl)boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
The Suzuki-Miyaura coupling reaction typically uses palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2, along with bases like K2CO3 or NaOH . The reaction is usually carried out in solvents such as toluene, ethanol, or water under mild conditions .
Major Products
The major products of the Suzuki-Miyaura coupling involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(4-Chloropyrimidin-5-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chloropyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine-5-boronic acid: Similar in structure but with a different position of the chlorine atom.
2-Chloro-4-pyridinylboronic acid: Features a pyridine ring instead of a pyrimidine ring.
Uniqueness
(4-Chloropyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and the types of products formed in coupling reactions . This makes it a valuable reagent in the synthesis of specific biaryl compounds that may not be easily accessible using other boronic acids .
Properties
Molecular Formula |
C4H4BClN2O2 |
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Molecular Weight |
158.35 g/mol |
IUPAC Name |
(4-chloropyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C4H4BClN2O2/c6-4-3(5(9)10)1-7-2-8-4/h1-2,9-10H |
InChI Key |
MNXNMDUQWBFIGB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=CN=C1Cl)(O)O |
Origin of Product |
United States |
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